molecular formula C10H17N3O2 B1463147 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine CAS No. 915920-01-3

3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine

Cat. No. B1463147
CAS RN: 915920-01-3
M. Wt: 211.26 g/mol
InChI Key: QXDYUJBMCVLKBX-UHFFFAOYSA-N
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Description

“3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine” is a chemical compound with the molecular formula C10H17N3O2 . It is a solid substance and is often used in early discovery research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O2.ClH/c1-14-7-5-9-12-10 (15-13-9)8-4-2-3-6-11-8;/h8,11H,2-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 247.72 .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds bearing the 1,3,4-oxadiazole moiety and piperidine rings exhibit notable antimicrobial properties. For example, a study focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized, displaying strong antimicrobial activity, indicating a promising avenue for developing new antimicrobial agents (Krolenko et al., 2016).

Antioxidant Activity

A series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were evaluated for their antioxidant activity, showcasing the potential of these compounds as effective radical scavengers. This suggests their possible application in treating diseases where oxidative stress is a significant factor (Mallesha et al., 2014).

Anticancer Activity

In the quest for novel anticancer agents, compounds incorporating the 1,3,4-oxadiazole nucleus and piperidine moiety have been synthesized and evaluated for their potential. For instance, a study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents, highlighting their potential efficacy against cancer cells and the need for further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).

Anticonvulsant Activity

Novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and tested for their anticonvulsant activity, with several compounds showing significant efficacy in animal models. This research points to the potential of such derivatives in developing new treatments for epilepsy and related disorders (Harish et al., 2013).

Safety And Hazards

The compound is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the hazard statements H315 and H319, and the precautionary statements P305 + P351 + P338 .

Future Directions

The future directions for “3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine” could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse biological activities of oxadiazoles, this compound could be a promising candidate for drug development .

properties

IUPAC Name

3-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-14-6-4-9-12-10(15-13-9)8-3-2-5-11-7-8/h8,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDYUJBMCVLKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672402
Record name 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine

CAS RN

915920-01-3
Record name 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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